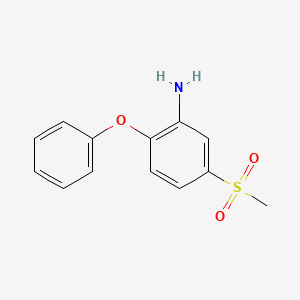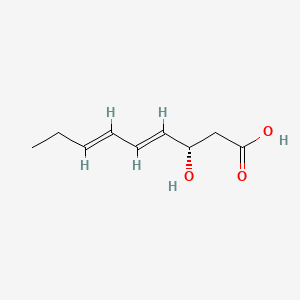
beta-DimorphecolicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Dimorphecolic Acid: is an organic compound belonging to the family of hydroxy fatty acids. It is characterized by the presence of hydroxyl groups and double bonds in its molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Dimorphecolic Acid can be synthesized through a highly stereoselective process. One common method involves the use of a π-allyltricarbonyliron lactone complex to control the formation of all the stereochemical features of the natural product . The synthesis features a diastereoselective reduction of a ketone, followed by a stereoselective decarboxylation .
Industrial Production Methods: Industrial production of Beta-Dimorphecolic Acid typically involves the oxidation of suitable olefins. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Dimorphecolic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and double bonds in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Beta-Dimorphecolic Acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions include various derivatives of Beta-Dimorphecolic Acid, such as hydroxylated or carboxylated compounds .
Aplicaciones Científicas De Investigación
Beta-Dimorphecolic Acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Beta-Dimorphecolic Acid involves its interaction with cell membranes and various molecular targets. The compound exerts its effects by modulating the structure and function of cell membranes, leading to changes in cellular processes . It may also interact with specific proteins and enzymes, influencing their activity and pathways involved in cell signaling .
Comparación Con Compuestos Similares
Oleic Acid: A monounsaturated fatty acid with a single double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Hydroxyoleic Acid: A hydroxylated derivative of oleic acid.
Uniqueness: Beta-Dimorphecolic Acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a combination of hydroxyl groups and conjugated double bonds, making it a versatile molecule for various applications .
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(3S,4E,6E)-3-hydroxynona-4,6-dienoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-6,8,10H,2,7H2,1H3,(H,11,12)/b4-3+,6-5+/t8-/m1/s1 |
Clave InChI |
DXBPYWYTZPHKMA-IUNRWVRJSA-N |
SMILES isomérico |
CC/C=C/C=C/[C@H](CC(=O)O)O |
SMILES canónico |
CCC=CC=CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


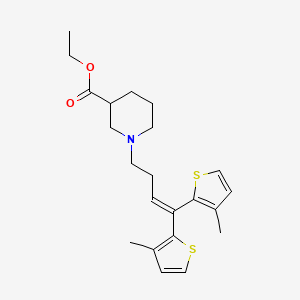
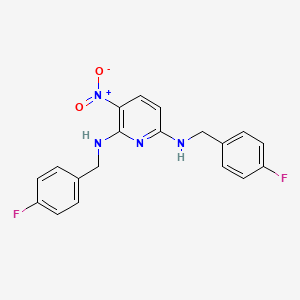
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
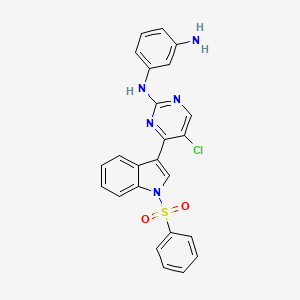
![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
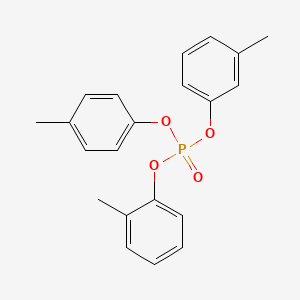

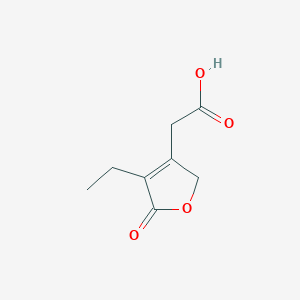
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
